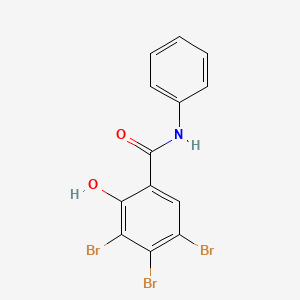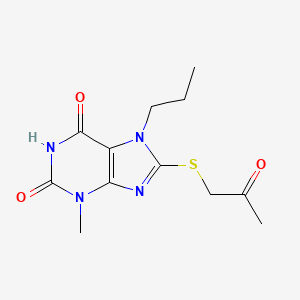![molecular formula C27H19NO3 B11995260 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)
7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one is a complex organic molecule that combines structural elements from coumarins, quinolines, and phenylpropene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Quinoline Attachment: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.
Phenylpropene Addition: The final step involves the etherification of the coumarin-quinoline intermediate with (2E)-3-phenylprop-2-en-1-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage, where the phenylpropene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the quinoline ring.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to achieve substitution at the ether linkage.
Major Products
Oxidation: Epoxides or diols derived from the phenylpropene moiety.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its ability to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Given its potential biological activity, this compound could be explored for therapeutic applications. It might exhibit anti-inflammatory, antimicrobial, or anticancer properties, although specific studies would be required to confirm these effects.
Industry
In the materials science field, the compound could be used in the development of new materials with specific optical or electronic properties. Its conjugated system might make it suitable for applications in organic electronics or photonics.
Mechanism of Action
The mechanism of action of 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and coumarin moieties could play a role in these interactions, potentially involving π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin share the coumarin core but lack the quinoline and phenylpropene moieties.
Quinoline Derivatives: Compounds such as quinine or chloroquine contain the quinoline core but differ significantly in their overall structure.
Phenylpropene Derivatives: Compounds like eugenol contain the phenylpropene moiety but lack the coumarin and quinoline components.
Uniqueness
7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one: is unique due to its combination of three distinct structural motifs: coumarin, quinoline, and phenylpropene. This unique structure could confer a range of chemical and biological properties not found in simpler analogs, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H19NO3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
7-[(E)-3-phenylprop-2-enoxy]-3-quinolin-2-ylchromen-2-one |
InChI |
InChI=1S/C27H19NO3/c29-27-23(25-15-13-20-10-4-5-11-24(20)28-25)17-21-12-14-22(18-26(21)31-27)30-16-6-9-19-7-2-1-3-8-19/h1-15,17-18H,16H2/b9-6+ |
InChI Key |
CKJOARUFWSRKRU-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)




![2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11995220.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)



![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)

